tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
CAS No.: 1016506-18-5
Cat. No.: VC8189773
Molecular Formula: C12H15F3N2O2
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016506-18-5 |
|---|---|
| Molecular Formula | C12H15F3N2O2 |
| Molecular Weight | 276.25 g/mol |
| IUPAC Name | tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-4-5-9(16)8(6-7)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) |
| Standard InChI Key | DTKZULVOXVVIHP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate is C₁₂H₁₅F₃N₂O₂, with a molecular weight of 276.25 g/mol. Its IUPAC name derives from the substitution pattern on the phenyl ring: the amino group (-NH₂) occupies the fourth position, while the trifluoromethyl group (-CF₃) resides at the third position. The tert-butyl carbamate group (-OC(=O)NH-C(CH₃)₃) serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Stereoelectronic Effects
The trifluoromethyl group exerts strong electron-withdrawing effects due to its high electronegativity, polarizing the phenyl ring and influencing reactivity at the amino group. This substitution pattern contrasts with analogs like tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate, where the amino and trifluoromethyl groups occupy positions 2 and 4, respectively. Such positional differences may alter intermolecular interactions in biological systems.
Spectral Characterization
While nuclear magnetic resonance (NMR) data for the exact compound are unavailable, analogous carbamates exhibit characteristic signals:
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¹H NMR: A singlet at δ 1.45–1.50 ppm for the tert-butyl group, aromatic protons between δ 6.80–7.60 ppm, and broad signals for the NH groups.
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¹³C NMR: Resonances for the carbonyl carbon (δ 155–160 ppm) and CF₃ carbon (δ 122–125 ppm, q, J = 270–280 Hz).
Synthesis and Manufacturing Processes
The synthesis of tert-butyl carbamates typically involves protecting amine groups with tert-butyloxycarbonyl (Boc) reagents. For the queried compound, a plausible route includes:
Stepwise Synthesis
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Nitration and Reduction: Introduce the amino group via nitration of 3-(trifluoromethyl)phenol followed by catalytic hydrogenation.
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Boc Protection: React the resulting 4-amino-3-(trifluoromethyl)phenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as demonstrated for related carbamates.
Challenges in Isomer-Specific Synthesis
Positional isomerism complicates the isolation of the 4-amino-3-CF₃ derivative. Chromatographic techniques or crystallographic separation may be required to resolve mixtures formed during electrophilic substitution reactions.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 276.25 g/mol | |
| Melting Point | 120–125°C (estimated) | |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O | |
| LogP (Octanol-Water) | 2.8 (predicted) |
The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.8), favoring membrane permeability in biological systems. The Boc group improves stability against hydrolysis compared to methyl or ethyl carbamates.
Applications in Medicinal Chemistry
Prodrug Development
The Boc group serves as a prodrug motif, cleaved in vivo by esterases to release the active amine. This strategy improves pharmacokinetics, as seen in antiviral agents like oseltamivir.
Structure-Activity Relationship (SAR) Studies
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Trifluoromethyl Position: Meta-substitution (as in the queried compound) may optimize steric and electronic effects compared to para-substituted analogs.
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Amino Group Reactivity: Protection with Boc reduces undesired side reactions during peptide coupling or metallation steps.
Material Science and Industrial Applications
Polymer Modification
Carbamates act as crosslinkers in polyurethane foams. The CF₃ group enhances flame retardancy by releasing fluorine radicals under thermal stress.
Chromatography
Boc-protected amines serve as stationary phases in HPLC columns, leveraging hydrophobic interactions for analyte separation.
Future Research Directions
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Synthetic Optimization: Develop regioselective methods to synthesize the 4-amino-3-CF₃ isomer without byproducts.
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Targeted Bioassays: Evaluate inhibition profiles against kinase families (e.g., EGFR, VEGFR) given the prevalence of CF₃ groups in kinase inhibitors.
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Environmental Impact Studies: Assess biodegradation pathways given the persistence of trifluoromethyl groups in ecosystems.
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